Bexarotene

Catalog No.
S521069
CAS No.
153559-49-0
M.F
C24H28O2
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bexarotene

CAS Number

153559-49-0

Product Name

Bexarotene

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol
1.49e-04 g/L

Synonyms

3-methyl-TTNEB, 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid, bexarotene, LG69 compound, LGD 1069, LGD-1069, LGD1069, Targretin

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C

Description

The exact mass of the compound Bexarotene is 348.20893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water and slightly soluble in vegetable oils and ethanolin water, 9.5x10-4 mg/l at 25 °c (est)1.49e-04 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747528. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alzheimer’s Disease Research

Specific Scientific Field: Neuroscience and Geriatrics

Summary of the Application: Bexarotene, a retinoid X receptor agonist, has been found to improve cognition in murine models of Alzheimer’s disease (AD). It has been used to evaluate the effects on pathological and electrophysiological changes in very old triple transgenic AD mice (3xTg-AD mice) .

Methods of Application: 24-month-old 3xTg-AD mice were treated with bexarotene (100 mg/kg/day for 30 days). The Morris water maze was used to evaluate spatial memory; immunofluorescence and confocal microscopy were used to evaluate pathological changes; and in vivo electrophysiological recordings were used to evaluate basal transmission and plasticity in the commissural CA3-CA1 pathway .

Results or Outcomes: In addition to cognitive improvement, bexarotene-treated 3xTg-AD mice were found to have reductions of astrogliosis and reactive microglia both in cortex and hippocampus; increased ApoE expression restricted to CA1; increased number of cells co-labeled with ApoE and NeuN; recovery of NeuN expression, suggesting neuronal protection; and, recovery of basal synaptic transmission and synaptic plasticity .

Pharmaceutical Sciences

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: A selective and sensitive liquid chromatography-mass spectrometry method to quantitate bexarotene in K 2 EDTA human plasma over the concentration range 1.0440 to 351.9320 ng/mL was successfully validated .

Methods of Application: The method was validated with respect to system suitability, linearity, accuracy, precision, matrix effect, auto sampler carryover test, and recovery. Linearity was found to be 1.04 to 351.93 μg/mL .

Results or Outcomes: The mean percentage recovery was found to be 95.72%. This method is suitable for sample analysis to support bioequivalence/bioavailability and/or pharmacokinetic studies involving formulations of bexarotene .

Bexarotene is a synthetic retinoid and an antineoplastic agent primarily used in the treatment of cutaneous T-cell lymphoma. It is marketed under the brand name Targretin. As a third-generation retinoid, it selectively activates retinoid X receptors (RXRs), which play a crucial role in regulating cellular differentiation, apoptosis, and metabolism. Unlike other retinoids that primarily target retinoic acid receptors, bexarotene's unique mechanism allows it to induce cell differentiation and apoptosis while preventing drug resistance in cancer cells .

Bexarotene's primary mechanism of action involves selective activation of retinoid X receptors (RXRs) []. These receptors are a class of nuclear proteins that regulate gene expression. Unlike other retinoids that target retinoic acid receptors (RARs), Bexarotene specifically binds to RXRs, leading to distinct cellular effects []. Bexarotene's activation of RXRs is believed to induce cell differentiation (maturation) and apoptosis (programmed cell death) in cancer cells, ultimately inhibiting their growth and spread.

Bexarotene can cause a variety of side effects, including dry skin, hyperlipidemia (high blood fat levels), and hypothyroidism (underactive thyroid). It is also teratogenic, meaning it can cause birth defects, and should not be used by pregnant women. Bexarotene is metabolized by the liver and may interact with other medications metabolized by the same enzymes, so caution is advised for patients taking other medications [].

Bexarotene's chemical formula is C24H28O2, with a molar mass of approximately 348.486 g/mol. The compound undergoes metabolic reactions primarily through the cytochrome P450 3A4 enzyme pathway, leading to various metabolites. Its elimination half-life is about seven hours, with less than 1% excreted unchanged in urine; most is eliminated via the hepatobiliary system . Bexarotene's interactions with other substances can alter its plasma concentration, particularly when combined with CYP3A4 inhibitors or inducers .

Bexarotene exhibits significant biological activity by activating RXR subtypes (RXRα, RXRβ, RXRγ). This activation leads to the modulation of gene expression involved in cellular processes like differentiation and proliferation. In vitro studies have demonstrated its ability to inhibit tumor cell growth and induce regression in various cancer models. Additionally, bexarotene has anti-angiogenic properties and can inhibit cancer metastasis .

The synthesis of bexarotene typically involves multi-step organic reactions that include the formation of key intermediates followed by cyclization and functional group modifications. Specific methods may vary in literature but generally include:

  • Formation of Retinoid Backbone: Starting from simpler organic compounds to build the retinoid structure.
  • Functionalization: Introducing functional groups that enhance receptor binding.
  • Purification: Using techniques such as chromatography to isolate pure bexarotene from reaction mixtures .

Bexarotene is primarily utilized in oncology for treating cutaneous T-cell lymphoma, particularly in patients who have not responded to other therapies. Its unique mechanism allows it to be effective across various stages of the disease. Additionally, research is ongoing into its potential applications in other cancers and neurodegenerative diseases due to its ability to modulate RXR activity .

Bexarotene has been shown to interact with various drugs due to its metabolism via CYP3A4. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can increase plasma concentrations of bexarotene, while inducers (e.g., rifampicin) may decrease its effectiveness. Notably, grapefruit juice can also elevate its plasma levels, potentially altering therapeutic outcomes. These interactions necessitate careful monitoring when prescribing bexarotene alongside other medications .

Bexarotene belongs to a class of retinoids that includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
TretinoinActivates retinoic acid receptorsAcne treatmentPrimarily targets skin conditions
IsotretinoinSimilar to tretinoinSevere acneUsed for cystic acne; significant side effects
AdapaleneSelective RAR activationAcne treatmentLess irritating than tretinoin
FenretinideRetinoid-like activityCancer treatmentUsed in clinical trials for breast cancer
BexaroteneSelectively activates RXRsCutaneous T-cell lymphomaUnique for RXR selectivity and anti-cancer effects

Bexarotene's distinct mechanism of selectively activating RXRs rather than retinoic acid receptors differentiates it from other compounds in its class, making it particularly effective against certain cancers while minimizing some side effects associated with traditional retinoids .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Off-white to white powder

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

348.208930132 g/mol

Monoisotopic Mass

348.208930132 g/mol

Heavy Atom Count

26

LogP

6.9
log Kow = 7.99 (est)
6.9

Appearance

Off-white solid powder

Melting Point

230-231 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A61RXM4375

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (12.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used orally for the treatment of skin manifestations of cutaneous T-cell lymphoma (CTCL) in patients who are refractory to at least one prior systemic therapy. Also used topically for the treatment of skin lesions in early (stage IA and IB) CTCL in patients who experience refractory or persistent disease with the use of other therapies or are intolerant of other therapies.
FDA Label
Targretin capsules are indicated for the treatment of skin manifestations of advanced stage cutaneous T-cell lymphoma (CTCL) patients refractory to at least one systemic treatment.

Livertox Summary

Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Bexarotene
US Brand Name(s): Targretin
FDA Approval: Yes
Bexarotene is approved to treat: Skin problems caused by cutaneous T-cell lymphoma that cannot be treated with or that did not respond to other treatment.
Bexarotene is also being studied in the treatment of other types of cancer.

Therapeutic Uses

THERAP CAT: Antineoplastic
Bexarotene is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lyphoma in patients who are refractory to at least one other prior systemic therapy. /Included in US product label/

Pharmacology

Bexarotene is a member of a subclass of retinoids that selectively activate retinoid X receptors (RXRs). These retinoid receptors have biologic activity distinct from that of retinoic acid receptors (RARs). Bexarotene is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy. Bexarotene selectively binds and activates retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models.
Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX25
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX25 - Bexarotene

Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL.
Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

3.5X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

153559-49-0

Absorption Distribution and Excretion

Urinary elimination of bexarotene and its known metabolites is a minor excretory pathway (<1% of administered dose).
After oral administration, bexarotene is absorbed with a Tmax of about two hours. ...Studies in patients with advanced malignancies show approximate single dose linearity within the therapeutic range and low accumulation with multiple doses. Plasma bexarotene AUC and Cmax values resulting from a 75 to 300 mg dose were 35% and 48% higher, respectively, after a fat-containing meal than after a glucose solution. Bexarotene is highly bound (>99%) to plasma proteins. The plasma proteins to which bexarotene binds have not been elucidated, and the ability of bexarotene to displace drugs bound to plasma proteins and the ability of drugs to displace bexarotene binding have not been studied.
The renal elimination of bexarotene and its metabolites was examined in patients with Type 2 diabetes mellitus. Neither bexarotene nor its metabolites were excreted in urine in appreciable amounts. Bexarotene is thought to be eliminated primarily through the hepatobiliary system.

Metabolism Metabolites

Four bexarotene metabolites have been identified in plasma: 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene. In vitro studies suggest that cytochrome P450 3A4 is the major cytochrome P450 responsible for formation of the oxidative metabolites and that the oxidative metabolites may be glucuronidated. The oxidative metabolites are active in in vitro assays of retinoid receptor activation, but the relative contribution of the parent and any metabolites to the efficacy and safety of /bexarotene/ is unknown.
Bexarotene has known human metabolites that include 7-oxo-bexarotene, 6-hydroxy-bexarotene, and 7-hydroxy-bexarotene.

Wikipedia

Bexarotene
3-Methylthiofentanyl

Drug Warnings

May cause fetal harm; teratogenicity and embryolethality demonstrated in animals. No adequate and well-controlled studies to date in humans. Pregnancy should be avoided during therapy. If used during pregnancy, apprise of potential fetal hazard. ... Male patients receiving the drug should use condoms during sexual intercourse with women who are or may become pregnant.
Effective contraception must be used for one month prior to the initiation of therapy, during therapy and for at least one month following discontinuation of therapy; it is recommended that two reliable forms of contraception be used simultaneously unless abstinence is the chosen method. Bexarotene can potentially induce metabolic enzymes and thereby theoretically reduce the plasma concentrations of oral or other systemic hormonal contraceptives.
Hyperlipidemia occurred in 79% of patients receiving oral bexarotene in phase II-III clinical studies. Elevations in fasting triglycerides and cholesterol and decreases in HDL-cholesterol were observed in more than half of patients receiving 300 mg/sq m or more. Lipid abnormalities usually developed within 2-4 weeks and were reversible with cessation of therapy. If fasting triglycerides are elevated or become elevated during treatment, antilipemic therapy should be instituted, and the dosage of bexarotene reduced or suspended.
Acute pancreatitis has been reported in several patients treated with bexarotene and has been fatal in at least one patient. The manufacturer states that patients with cutaneous T-cell lymphoma (CTCL) who have risk factors for pancreatitis (eg, prior pancreatitis, uncontrolled hyperlipidemia, excessive alcohol consumption, uncontrolled diabetes mellitus, biliary tract disease, or drugs associated with pancreatic toxicity or known to increase triglyceride concentrations) generally should not be treated with bexarotene.
For more Drug Warnings (Complete) data for BEXAROTENE (15 total), please visit the HSDB record page.

Biological Half Life

7 hours
Terminal half-life of bexarotene is about seven hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

M.F. Boehm et al., World Intellectual Property Organization patent 9321146 (1993 to Ligand Pharm.); M.L. Dawson et al., US patent 5466861 (1995 to SRI Int.; La Jolla Cancer Res. Found.)

Storage Conditions

Store at 2 deg to 25 °C (36 deg to77deg F).

Interactions

Because bexarotene is metabolized by cytochrome P450 3A4, ketoconazole, itraconazole, erythromycin, gemfibrozil, grapefruit juice, and other inhibitors of cytochrome P450 3A4 would be expected to lead to an increase in plasma bexarotene concentrations. Furthermore, rifampin, phenytoin, phenobarbital and other inducers of cytochrome P450 3A4 may cause a reduction in plasma bexarotene concentrations.
Concomitant administration of /bexarotene/ capsules and gemfibrozil resulted in substantial increases in plasma concentrations of bexarotene, probably at least partially related to cytochrome P450 3A4 inhibition by gemfibrozil. Under similar conditions, bexarotene concentrations were not affected by concomitant atorvastatin administration. Concomitant administration of gemfibrozil with /bexarotene/ capsules is not recommended.
Based on interim data, concomitant administration of /bexarotene/ capsules and tamoxifen resulted in approximately a 35% decrease in plasma concentrations of tamoxifen, possibly through an induction of cytochrome P450 3A4. Based on this known interaction, bexarotene may theoretically increase the rate of metabolism and reduce plasma concentrations of other substrates metabolized by cytochrome P450 3A4, including oral or other systemic hormonal contraceptives.
Leukopenic and/or thrombocytopenic effects of bexarotene may be increased with concurrent or recent therapy /with blood dycrasia-causing medications/ if these medications cause the same effects; dosage adjustment of the bone marrow depressant, if necessary, should be based on blood counts.
For more Interactions (Complete) data for BEXAROTENE (10 total), please visit the HSDB record page.

Stability Shelf Life

Avoid exposing to high temperatures and humidity after the bottle is opened. Protect from light.

Dates

Modify: 2023-08-15
1: Scarisbrick JJ, Morris S, Azurdia R, Illidge T, Parry E, Graham-Brown R, Cowan R, Gallop-Evans E, Wachsmuth R, Eagle M, Wierzbicki AS, Soran H, Whittaker S, Wain EM. U.K. consensus statement on safe clinical prescribing of bexarotene for patients with cutaneous T-cell lymphoma. Br J Dermatol. 2013 Jan;168(1):192-200. doi: 10.1111/bjd.12042. Epub 2012 Dec 3. PubMed PMID: 22963233.
2: Qu L, Tang X. Bexarotene: a promising anticancer agent. Cancer Chemother Pharmacol. 2010 Jan;65(2):201-5. doi: 10.1007/s00280-009-1140-4. Epub 2009 Sep 24. Review. PubMed PMID: 19777233.
3: Gopaluni S, Perzova R, Abbott L, Farah R, Shrimpton A, Hutchison R, Poiesz BJ. CD8+ cutaneous T-cell lymphoma successfully treated with bexarotene: a case report and review of the literature. Am J Hematol. 2008 Sep;83(9):744-6. doi: 10.1002/ajh.21231. Review. PubMed PMID: 18615708.
4: Gniadecki R, Assaf C, Bagot M, Dummer R, Duvic M, Knobler R, Ranki A, Schwandt P, Whittaker S. The optimal use of bexarotene in cutaneous T-cell lymphoma. Br J Dermatol. 2007 Sep;157(3):433-40. Epub 2007 Jun 6. Review. PubMed PMID: 17553039.
5: Assaf C, Bagot M, Dummer R, Duvic M, Gniadecki R, Knobler R, Ranki A, Schwandt P, Whittaker S. Minimizing adverse side-effects of oral bexarotene in cutaneous T-cell lymphoma: an expert opinion. Br J Dermatol. 2006 Aug;155(2):261-6. Review. PubMed PMID: 16882161.
6: Querfeld C, Nagelli LV, Rosen ST, Kuzel TM, Guitart J. Bexarotene in the treatment of cutaneous T-cell lymphoma. Expert Opin Pharmacother. 2006 May;7(7):907-15. Review. PubMed PMID: 16634713.
7: Coors EA, Von den Driesch P. Treatment of mycosis fungoides with bexarotene and psoralen plus ultraviolet A. Br J Dermatol. 2005 Jun;152(6):1379-81. Review. PubMed PMID: 15949024.
8: Rigas JR, Dragnev KH. Emerging role of rexinoids in non-small cell lung cancer: focus on bexarotene. Oncologist. 2005 Jan;10(1):22-33. Review. PubMed PMID: 15632250.
9: Farol LT, Hymes KB. Bexarotene: a clinical review. Expert Rev Anticancer Ther. 2004 Apr;4(2):180-8. Review. PubMed PMID: 15056048.
10: Martin AG. Bexarotene gel: a new skin-directed treatment option for cutaneous T-cell lymphomas. J Drugs Dermatol. 2003 Apr;2(2):155-67. Review. PubMed PMID: 12852367.

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